2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including chloro, morpholinyl, and benzothiazolyl moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the morpholinyl group: This step involves the nucleophilic substitution of a chloro group on a benzene ring with morpholine.
Chemical Reactions Analysis
2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chloro substituents.
Scientific Research Applications
2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can be compared with other similar compounds, such as:
2-bromobenzamide: This compound has a similar benzamide core but with a bromo substituent instead of a chloro group.
5-chloro-N-{(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methylthiophene-2-carboxamide: This compound features a similar morpholinyl and chloro substitution pattern but with different heterocyclic rings.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: This compound has a benzothiazole ring and a benzamide core but with different substituents and functional groups.
Properties
Molecular Formula |
C26H22Cl2N4O3S2 |
---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
2-chloro-N-[2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H22Cl2N4O3S2/c27-19-4-2-1-3-18(19)25(34)30-17-5-7-21-23(14-17)37-26(31-21)36-15-24(33)29-16-6-8-22(20(28)13-16)32-9-11-35-12-10-32/h1-8,13-14H,9-12,15H2,(H,29,33)(H,30,34) |
InChI Key |
GZUAEFSRLOBLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.